molecular formula C11H14O B7996543 1-Allyl-4-methoxymethylbenzene

1-Allyl-4-methoxymethylbenzene

Cat. No.: B7996543
M. Wt: 162.23 g/mol
InChI Key: NFTQVNPUBDRRGG-UHFFFAOYSA-N
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Description

1-Allyl-4-methoxymethylbenzene (CAS: Not explicitly provided in evidence) is a substituted benzene derivative featuring an allyl group (-CH₂CHCH₂) at the 1-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position.

The allyl group confers reactivity toward addition and polymerization, while the methoxymethyl substituent enhances lipophilicity and may influence electronic properties.

Properties

IUPAC Name

1-(methoxymethyl)-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-3-4-10-5-7-11(8-6-10)9-12-2/h3,5-8H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTQVNPUBDRRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-methoxymethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxybenzyl chloride with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In industrial settings, estragole is often extracted from natural sources like basil or fennel oil. The extraction process involves steam distillation followed by purification through fractional distillation. This method ensures a high yield of pure estragole suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-methoxymethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allyl-4-methoxymethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-allyl-4-methoxymethylbenzene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and derivatives highlight key differences in substituent effects, reactivity, and applications:

4-Allyl-1-methoxy-2-methylbenzene (CAS: 40793-86-0)

  • Structure : Allyl (4-position), methoxy (1-position), and methyl (2-position) groups .
  • Comparison :
    • The additional methyl group increases steric hindrance and lipophilicity compared to 1-Allyl-4-methoxymethylbenzene.
    • Methyl substitution at the 2-position may alter regioselectivity in electrophilic aromatic substitution reactions.
  • Synthesis : Likely involves Friedel-Crafts alkylation or allylation of a methoxy-methyl-substituted benzene precursor.

1-Bromo-4-(methoxymethyl)benzene (CAS: Not provided)

  • Structure : Bromine (1-position) and methoxymethyl (4-position) .
  • Comparison :
    • Bromine serves as a superior leaving group, making this compound reactive in nucleophilic substitutions (e.g., Suzuki coupling), whereas the allyl group in the target compound favors addition reactions.
    • Higher molecular weight (due to Br vs. allyl) affects physical properties like boiling point and density.

1-Allyl-4-phenyl-2,3-dihydroxybenzene

  • Structure : Allyl (1-position), phenyl (4-position), and dihydroxy (2,3-positions) groups .
  • Comparison: Dihydroxy groups enable hydrogen bonding, increasing solubility in polar solvents compared to the methoxymethyl group.

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

  • Structure : Methoxy groups at 1- and 4′-positions with an ethenyl bridge .
  • Comparison: The conjugated ethenyl group enables π-π interactions and fluorescence, absent in the non-conjugated allyl group of the target compound. Such stilbene derivatives are studied for optical applications, whereas this compound may prioritize synthetic versatility.

Data Table: Structural and Functional Comparison

Compound Name Substituents Key Reactivity/Applications Evidence Source
This compound Allyl (1), CH₂OCH₃ (4) Synthetic intermediate, polymerization Inferred
4-Allyl-1-methoxy-2-methylbenzene Allyl (4), OCH₃ (1), CH₃ (2) Agrochemical research
1-Bromo-4-(methoxymethyl)benzene Br (1), CH₂OCH₃ (4) Cross-coupling reactions
1-Allyl-4-phenyl-2,3-dihydroxybenzene Allyl (1), Ph (4), dihydroxy (2,3) Pharmaceutical synthesis

Biological Activity

1-Allyl-4-methoxymethylbenzene, also known as p-allyl anisole , is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a methoxymethyl group and an allyl substituent on the benzene ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
IUPAC Name This compound
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS Number 105-54-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study assessing its efficacy against bacteria and fungi, it was found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Minimum Inhibitory Concentration (MIC) Values:

  • Staphylococcus aureus: 32 µg/mL
  • Bacillus subtilis: 16 µg/mL
  • Candida albicans: 64 µg/mL

These findings suggest that the compound could be a candidate for developing natural antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell membranes and interference with metabolic pathways. The allyl group is known to enhance lipophilicity, allowing better penetration into microbial cells, while the methoxy group may stabilize the interaction with target sites .

Study on Antimicrobial Efficacy

In a laboratory setting, a study conducted by researchers evaluated the antimicrobial efficacy of various essential oils, including those containing this compound. The study concluded that this compound showed comparable activity to conventional antibiotics, suggesting its potential use in food preservation and as a therapeutic agent .

Toxicological Assessments

Toxicological assessments have been performed to evaluate the safety profile of this compound. In vitro studies demonstrated low cytotoxicity in human cell lines, indicating that it may be safe for use in pharmaceutical applications . Further research is required to establish comprehensive safety parameters.

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